molecular formula C21H24O5 B051360 futokadsurin C CAS No. 852459-91-7

futokadsurin C

Cat. No.: B051360
CAS No.: 852459-91-7
M. Wt: 356.4 g/mol
InChI Key: HSMDOSKNXLVXIP-WVGOSAFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

The primary target of Futokadsurin C is nitric oxide synthase (EC 1.14.13.39) . Nitric oxide synthase is an enzyme that catalyzes the production of nitric oxide (NO), a key cellular signaling molecule. This compound acts as an inhibitor of this enzyme .

Mode of Action

This compound interacts with nitric oxide synthase, inhibiting its activity . This results in a decrease in the production of nitric oxide. Nitric oxide plays a crucial role in various physiological and pathological processes, including vasodilation, immune response, and neurotransmission. By inhibiting nitric oxide synthase, this compound can potentially influence these processes.

Biochemical Pathways

The inhibition of nitric oxide synthase by this compound affects the nitric oxide pathway . Nitric oxide is involved in various signaling pathways, including those related to immune response and neurotransmission. Therefore, the inhibition of nitric oxide production can have downstream effects on these pathways.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of nitric oxide production . This can influence various physiological processes, including immune response and neurotransmission.

Chemical Reactions Analysis

Types of Reactions: Futokadsurin C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols.

Properties

IUPAC Name

5-[(2R,3R,4S,5S)-5-(3,4-dimethoxyphenyl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O5/c1-12-13(2)21(15-6-8-17-19(10-15)25-11-24-17)26-20(12)14-5-7-16(22-3)18(9-14)23-4/h5-10,12-13,20-21H,11H2,1-4H3/t12-,13+,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMDOSKNXLVXIP-WVGOSAFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@H](O[C@H]1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure and formula of futokadsurin C, and how was this determined?

A1: this compound is a tetrahydrofuran lignan with the systematic name (7R,8R,7'S,8'S)-3,4-methylenedioxy-3',4'-dimethoxy-7,7'-epoxylignan. [] Its molecular formula is C21H24O6. [] The structure of this compound was elucidated using spectroscopic methods, likely including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). [] While the specific spectroscopic data isn't detailed in the provided abstract, these techniques help determine the connectivity and arrangement of atoms within a molecule.

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